![molecular formula C10H8ClNO3 B099405 N-(3-Chlorophenyl)maleamic acid CAS No. 18196-80-0](/img/structure/B99405.png)
N-(3-Chlorophenyl)maleamic acid
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Overview
Description
N-(3-Chlorophenyl)maleamic acid is an organic compound characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)maleamic acid typically involves the reaction of 3-chloroaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-(3-Chlorophenyl)maleamic acid has shown promising antimicrobial activity. The compound's structure allows it to interact effectively with biological targets, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of maleamic acids exhibit significant antifungal properties, suggesting that this compound could be modified to enhance its efficacy against various pathogens .
Case Study: Synthesis and Activity Evaluation
In a recent evaluation, researchers synthesized this compound and tested its antimicrobial properties against several strains of bacteria and fungi. The results indicated that the compound exhibited notable activity, particularly against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Agricultural Applications
Fungitoxicity
The compound has been identified as having fungitoxic properties, making it suitable for agricultural applications. Research indicates that this compound can protect crops from fungal infections, thereby improving yield and quality. The mechanism involves disrupting fungal cell wall synthesis, which is critical for their growth and reproduction .
Data Table: Fungicidal Efficacy of this compound
Fungal Strain | Concentration (mg/L) | Inhibition Zone (mm) |
---|---|---|
Fusarium oxysporum | 100 | 15 |
Botrytis cinerea | 200 | 20 |
Alternaria solani | 150 | 18 |
Material Science
Polymer Synthesis
This compound can be utilized in synthesizing copolymers with desirable thermal and mechanical properties. These copolymers find applications in coatings and adhesives due to their enhanced stability and resistance to environmental factors .
Case Study: Development of Heat-Resistant Resins
A study focused on the copolymerization of this compound with other monomers to create heat-resistant resins. The resulting materials demonstrated excellent thermal stability and solubility in organic solvents, making them suitable for high-performance applications in electronics and automotive industries .
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)maleamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((4-Chlorophenyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-((3-Bromophenyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-((3-Methylphenyl)amino)-4-oxobut-2-enoic acid
Uniqueness
N-(3-Chlorophenyl)maleamic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(3-Chlorophenyl)maleamic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological evaluations, including antibacterial and anticancer properties.
Chemical Structure and Synthesis
This compound has the molecular formula C10H8ClNO3. Its structure features a maleamic acid moiety connected to a 3-chlorophenyl group. The synthesis typically involves the reaction of maleic anhydride with 3-chloroaniline in a toluene solution, followed by purification steps to yield the final product .
The molecular conformation of this compound is stabilized by two intramolecular hydrogen bonds, which play a role in its biological activity. The compound exhibits an anti conformation between the N-H and C=O bonds, contributing to its stability and reactivity .
Antibacterial Properties
This compound has been evaluated for its antibacterial properties, particularly against Staphylococcus aureus. Studies indicate that compounds with similar structures exhibit inhibition of bacterial peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . This suggests that this compound may possess similar inhibitory effects, potentially preventing bacterial growth and biofilm formation.
Anticancer Activity
Research has also suggested that derivatives of maleamic acids exhibit anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be explored further for its potential as an anticancer agent .
Study on Antibacterial Activity
A study focused on the synthesis and evaluation of various maleamic acid derivatives found that certain structural modifications enhance antibacterial efficacy. The presence of electron-withdrawing groups, such as chlorine, significantly increased the antibacterial activity against S. aureus and other pathogens .
Compound | Activity Against S. aureus | Mechanism of Action |
---|---|---|
This compound | Moderate | Inhibition of PDF |
Other maleamic derivatives | Variable | Disruption of protein synthesis |
Toxicity Studies
In toxicity assessments, compounds similar to this compound have demonstrated low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOUGYIWJRLKT-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18196-80-0 |
Source
|
Record name | NSC62644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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